N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-11-15(12(2)19(3)18-11)16(21)17-9-14(20-6-4-7-20)13-5-8-22-10-13/h5,8,10,14H,4,6-7,9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVWLBPXKZPSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CSC=C2)N3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and its implications in various fields of research.
- Molecular Formula : C13H17N5OS
- Molecular Weight : 291.37 g/mol
- CAS Number : 2034573-71-0
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Azetidine : The azetidine ring can be synthesized through cyclization reactions using appropriate amines and carbonyl compounds.
- Thiophene Introduction : The thiophene moiety is usually incorporated via cross-coupling reactions such as Suzuki or Stille coupling.
- Pyrazole Formation : The pyrazole ring is formed through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.
- Carboxamide Group Introduction : The carboxamide functionality is introduced through acylation reactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing a spectrum of pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown activity against various bacterial strains including E. coli and Staphylococcus aureus .
Anti-inflammatory Effects
The compound has demonstrated promising anti-inflammatory effects in vitro. Studies have reported that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6 . A specific derivative showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs .
Analgesic Properties
Research on related pyrazole compounds suggests potential analgesic effects. For example, some derivatives have been tested in animal models for their ability to reduce pain responses comparable to traditional analgesics such as indomethacin .
The exact mechanism of action for this compound is not fully elucidated but is believed to involve:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives may inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis and subsequent reduction in inflammation and pain.
- Modulation of Cytokine Production : The compound may also modulate the production of inflammatory cytokines through interference with signaling pathways involved in immune response.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of pyrazole derivatives:
Scientific Research Applications
Research indicates that this compound exhibits notable biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of pyrazole compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .
Case Study: Anticancer Activity
A study demonstrated that similar pyrazole derivatives effectively inhibited the growth of melanoma tumors in animal models. The compound's ability to target the B-Raf kinase pathway is particularly relevant, as this pathway is frequently mutated in melanoma cases.
Pharmacological Applications
The pharmacological potential of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide extends beyond anticancer applications:
- Antimicrobial Activity : Compounds with similar structures have been reported to possess antimicrobial properties against various pathogens. This suggests potential applications in treating infections caused by resistant strains .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives may exhibit anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the azetidine ring.
- Introduction of the thiophene moiety.
- Coupling reactions to form the pyrazole structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .
Table: Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer | Inhibits tumor growth; induces apoptosis in cancer cell lines |
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Potential for treating inflammatory diseases |
| Drug Development | Serves as a lead compound for synthesizing new therapeutic agents |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
